Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[5,1-C][1,4]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromophenyl group and the imidazo[5,1-C][1,4]oxazine core makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate typically involves multicomponent reactions and cyclization reactions. One common method is the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a catalyst, such as 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . This reaction proceeds smoothly to produce the desired imidazo[5,1-C][1,4]oxazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and solvent selection to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share the oxazine core and exhibit similar chemical properties and reactivity.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate is unique due to the presence of the bromophenyl group and the specific imidazo[5,1-C][1,4]oxazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13BrN2O3 |
---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
methyl 1-(3-bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-14(18)13-16-12(9-3-2-4-10(15)7-9)11-8-20-6-5-17(11)13/h2-4,7H,5-6,8H2,1H3 |
InChI Key |
BRVAPXZBRJYYJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2N1CCOC2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.